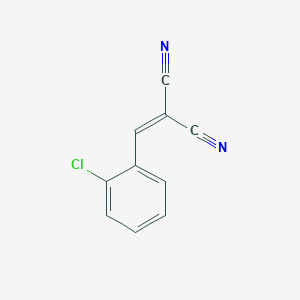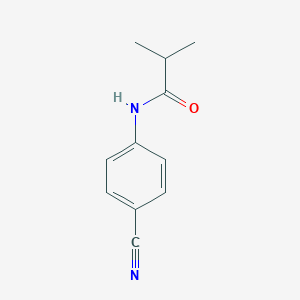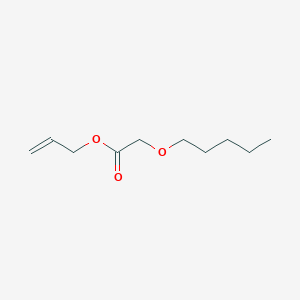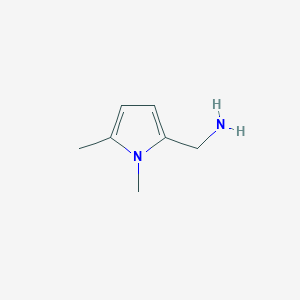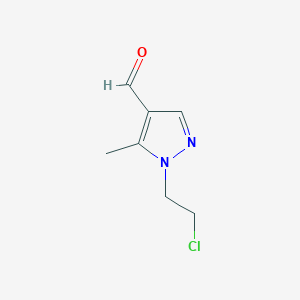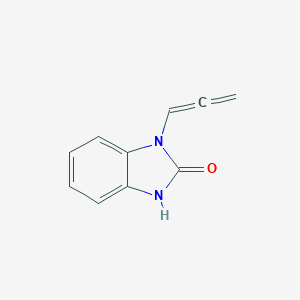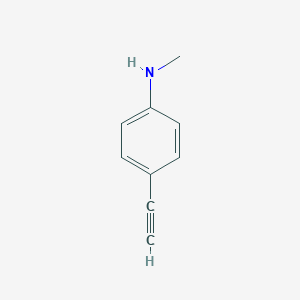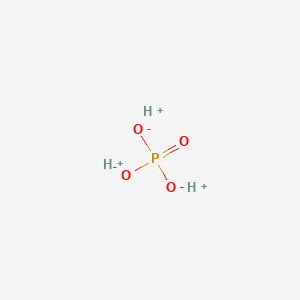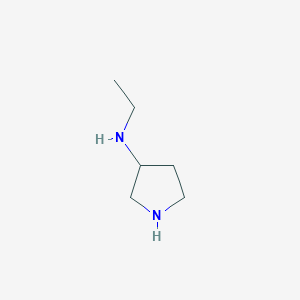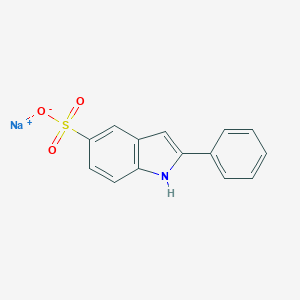![molecular formula C10H17NO2 B038230 (3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one CAS No. 119816-46-5](/img/structure/B38230.png)
(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one is a heterocyclic compound featuring a fused pyrrolo-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of L-proline with tert-butyl isocyanide and an aldehyde in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as chloroform, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Solvent recovery and recycling are also integrated into the process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyrroles, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, (3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biology as a scaffold for the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one: This compound shares a similar core structure but differs in the substituent at the 3-position.
Oxazol-2(3H)-ones: These compounds have a similar oxazole ring but differ in the position and nature of substituents.
Uniqueness
(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one is unique due to its specific stereochemistry and the presence of a tert-butyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing novel therapeutics and materials.
Properties
IUPAC Name |
(3S,7aR)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)9-11-6-4-5-7(11)8(12)13-9/h7,9H,4-6H2,1-3H3/t7-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMQATWTNPOQKF-APPZFPTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N2CCCC2C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N2CCC[C@@H]2C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
